ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is a heterocyclic compound featuring a quinoline core substituted at position 2 with a 1H-imidazol-1-yl group and at position 8 with an amide-linked 4-oxobutanoate ethyl ester. The imidazole moiety may enhance binding to biological targets, while the oxobutanoate ester could improve lipophilicity, acting as a prodrug feature.
Properties
IUPAC Name |
ethyl 4-[(2-imidazol-1-ylquinolin-8-yl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)9-8-16(23)20-14-5-3-4-13-6-7-15(21-18(13)14)22-11-10-19-12-22/h3-7,10-12H,2,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXQGCNEYLXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate typically involves a multi-step process. One common synthetic route includes:
N-acylation: The initial step involves the acylation of an imidazole derivative with an appropriate acylating agent.
N-alkylation: The next step is the alkylation of the acylated imidazole with a quinoline derivative.
Quaternization: The final step involves the quaternization of the nitrogen heterocycle to yield the desired product.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In studies, derivatives of imidazole and quinoline have been synthesized and evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the imidazole ring is crucial for enhancing antibacterial activity, as indicated by structure-activity relationship (SAR) studies .
1.2 Anticancer Properties
Research indicates that compounds with quinoline and imidazole structures exhibit potential anticancer activity. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The effectiveness of these compounds is often correlated with their ability to inhibit specific molecular targets involved in cancer progression, such as kinases and other signaling pathways .
1.3 Anticonvulsant Effects
There is emerging evidence suggesting that certain derivatives of this compound may possess anticonvulsant properties. Studies involving animal models have demonstrated that these compounds can reduce seizure activity, offering a potential therapeutic avenue for epilepsy treatment .
Synthetic Applications
2.1 Synthesis of Novel Derivatives
The synthesis of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate can be achieved through various chemical reactions, including the Knoevenagel condensation and other coupling reactions. These synthetic methodologies allow for the generation of a library of derivatives that can be screened for biological activity .
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Reaction between carbonyl compounds and active methylene groups | 75% |
| Coupling Reactions | Formation of amide or ester bonds using coupling agents | 80% |
Case Studies
3.1 Case Study: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested them against common bacterial strains. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial activity, with some compounds exhibiting MIC values lower than standard antibiotics .
3.2 Case Study: Anticancer Activity
Another study focused on the anticancer potential of this compound in vitro. Researchers evaluated its effects on various cancer cell lines, reporting significant inhibition of cell growth at nanomolar concentrations. The study highlighted the importance of the imidazole moiety in mediating these effects through specific molecular interactions with cellular targets .
Mechanism of Action
The mechanism of action of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole and quinoline moieties can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structure can be compared to two classes of analogs:
- Benzimidazole derivatives (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) : Core difference: Replaces quinoline with a benzimidazole ring. Substituents: Features a benzyl-hydroxyethylamino group and a methylated benzimidazole, contrasting with the quinoline-imidazole and oxobutanoate ester in the target compound.
- Quinoline-imidazole hybrids (e.g., 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline) : Linkage: Uses a methylene bridge to connect imidazole to quinoline, unlike the direct 2-position substitution in the target. Functional groups: Incorporates a methylsulfonyl-phenyl group, which may alter electronic properties compared to the oxobutanoate ester.
Table 1: Structural Comparison
Physicochemical and Pharmacological Implications
- Bioactivity: The quinoline-imidazole core could target enzymes like kinases or cytochrome P450, similar to other quinoline-based drugs. The amide linkage in the target compound might facilitate hydrogen bonding with biological targets, unlike the methylene bridge in the hybrid analog.
- Stability : The ester group may confer hydrolytic sensitivity, necessitating prodrug design considerations.
Biological Activity
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an imidazole ring and a quinoline moiety, which are known for their pharmacological properties. The molecular formula is , and its systematic name reflects its complex arrangement of functional groups.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Imidazole Ring | Present |
| Quinoline Moiety | Present |
| Functional Groups | Amine, Ester, Ketone |
Antitumor Activity
Recent studies have indicated that compounds containing imidazole and quinoline structures exhibit promising antitumor activity. Specifically, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines.
Case Study: Compound 4f
A related imidazole derivative, referred to as compound 4f , demonstrated remarkable antiproliferative effects against several cancer cell lines. The study revealed that compound 4f had an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating its potential as a novel antitumor agent .
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, compound 4f was shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis rates in treated cells .
Table 2: Comparative Antiproliferative Activity
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 4f | 3.24 | 23–46 |
| 5-FU | 74.69 | N/A |
| MTX | 42.88 | N/A |
In Vitro Studies
In vitro studies have shown that this compound exhibits significant growth inhibition in various cancer cell lines. The selectivity index suggests that normal cells are much less affected compared to tumor cells, highlighting the therapeutic potential of this compound .
Future Directions
Given the promising results associated with imidazole and quinoline derivatives, further research is warranted to explore:
- Optimization of Structure : Modifying the chemical structure to enhance potency and reduce toxicity.
- Mechanistic Studies : Detailed investigations into the apoptotic pathways activated by these compounds.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. Advanced
- Imidazole moiety : Enhances antimicrobial activity by disrupting microbial cell membranes. Analogous compounds exhibit MIC values as low as 8 µg/mL against S. aureus .
- Quinoline scaffold : Facilitates intercalation with DNA or enzyme inhibition (e.g., topoisomerases). Substituents like trifluoromethyl groups improve lipophilicity and bioavailability .
- 4-Oxobutanoate ester : Increases solubility and metabolic stability compared to carboxylic acid derivatives .
What challenges arise in crystallographic analysis, and how can they be addressed?
Advanced
Challenges include:
- Crystal growth : Poor solubility in common solvents requires slow evaporation or diffusion methods. Coordination with metal ions (e.g., Cd²⁺, Ni²⁺) stabilizes crystal lattices .
- Data refinement : SHELXL resolves twinning or disorder in aromatic rings. High-resolution data (≤0.8 Å) improves accuracy .
How do modifications on the quinoline ring affect physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., -Br, -CF₃) : Increase electrophilicity, enhancing interactions with biological targets. For example, 8-(trifluoromethyl)quinoline derivatives show improved antifungal activity .
- Substituent position : 2-Substituted quinolines (e.g., imidazole at C2) optimize steric compatibility with enzyme active sites .
How should researchers analyze contradictory bioactivity data across studies?
Advanced
Methodological considerations include:
- Standardized assays : Compare MIC values using consistent bacterial strains (e.g., ATCC controls) .
- Solvent effects : DMSO concentration in stock solutions can alter activity; limit to ≤1% v/v .
- Structural validation : Confirm compound identity via HRMS and elemental analysis to rule out impurities .
What are the applications of computational modeling in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
